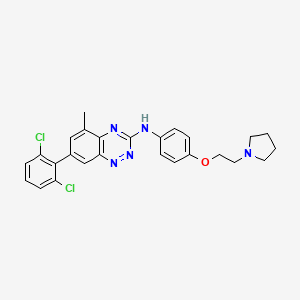![molecular formula C13H16N4.2HCl B1150247 4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine](/img/structure/B1150247.png)
4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mnk2 and Mnk1 inhibitor (IC50 values are 575 and 646 nM respectively). Exhibits selectivity against a panel of 24 protein kinases, including those upstream of Mnk1/2.
Scientific Research Applications
Synthesis and Structural Analysis
- Intermediate in Crizotinib Synthesis : This compound serves as a key intermediate in the synthesis of Crizotinib, a medication used to treat certain types of cancer. A robust three-step synthesis process has been reported, enabling the production of multi-kilogram quantities of this intermediate (Fussell et al., 2012).
- Convenient Preparation of Piperidines : The compound is used in the convenient preparation of piperidines, which are useful in various chemical syntheses. This process involves arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring (Shevchuk et al., 2012).
Photoreactions and Luminescence Studies
- Photoreactions in Derivatives : Studies on derivatives of this compound, like 2-(1H-pyrazol-5-yl)pyridines, show that they exhibit multiple photoreactions, including excited-state intramolecular and intermolecular proton transfers. These properties make them interesting for studies in photochemistry (Vetokhina et al., 2012).
Receptor Binding and Pharmacology
- Aurora Kinase Inhibitor : Compounds with structural similarity to 4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine, like certain pyridylcarbamoyl derivatives, have been investigated for their potential as Aurora kinase inhibitors, which may be useful in cancer treatment (ヘンリー, 2006).
- Human A₃ Adenosine Receptor Antagonists : Modifications of this compound have been studied for their antagonistic properties against human A₃ adenosine receptors, which are significant in various physiological processes (Baraldi et al., 2012).
Molecular Structure and Interaction Studies
- Structure-Activity Relationships : Research into the structure-activity relationships of pyrazole derivatives, including those similar to 4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine, has been conducted, particularly concerning cannabinoid receptor antagonists (Lan et al., 1999).
Other Applications
- Antimicrobial and Antitumor Activities : Some derivatives of this compound have been synthesized and shown to exhibit antimicrobial and antitumor activities, making them potential candidates for drug development (Desai et al., 2022; El-Borai et al., 2012)(El-Borai et al., 2012).
- Crystalline Architectures and Spectroscopy : Studies on the crystalline architectures and spectroscopic properties of complexes with this compound are significant for understanding its potential applications in materials science (Zhu et al., 2014).
properties
Product Name |
4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine |
|---|---|
Molecular Formula |
C13H16N4.2HCl |
Molecular Weight |
301.21 |
IUPAC Name |
4-(5-piperidin-4-yl-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C13H16N4/c1-5-14-6-2-10(1)12-9-13(17-16-12)11-3-7-15-8-4-11/h1-2,5-6,9,11,15H,3-4,7-8H2,(H,16,17) |
SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=NC=C3 |
synonyms |
4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





